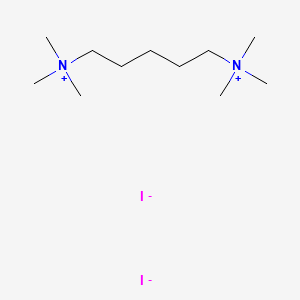
Pentamethonium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentamethonium iodide is a quaternary ammonium compound known for its ganglionic blocking activity. It is primarily used in the treatment of hypertension and peripheral vascular diseases. The compound is characterized by its ability to block nerve impulses in autonomic ganglia, leading to vasodilation and a subsequent decrease in blood pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentamethonium iodide can be synthesized through the quaternization of pentamethylenediamine with methyl iodide. The reaction typically involves heating pentamethylenediamine with an excess of methyl iodide in an appropriate solvent, such as ethanol or acetone, under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Pentamethonium iodide primarily undergoes substitution reactions due to the presence of quaternary ammonium groups. These reactions involve the replacement of iodide ions with other nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include silver nitrate, which can replace iodide ions with nitrate ions, and sodium hydroxide, which can lead to the formation of hydroxide salts. The reactions are typically carried out in aqueous or alcoholic solutions at room temperature .
Major Products
The major products formed from the reactions of this compound include various quaternary ammonium salts, depending on the nucleophile used. For example, the reaction with silver nitrate produces pentamethonium nitrate, while the reaction with sodium hydroxide yields pentamethonium hydroxide .
Scientific Research Applications
Pentamethonium iodide has been extensively studied for its applications in various fields:
Mechanism of Action
Pentamethonium iodide exerts its effects by blocking the transmission of nerve impulses in autonomic ganglia. This action is achieved through the competitive inhibition of acetylcholine at nicotinic receptors. By preventing acetylcholine from binding to these receptors, this compound inhibits the transmission of nerve impulses, leading to a decrease in sympathetic and parasympathetic activity. This results in vasodilation and a reduction in blood pressure .
Comparison with Similar Compounds
Similar Compounds
Hexamethonium iodide: Another ganglionic blocking agent with similar applications in the treatment of hypertension and peripheral vascular diseases.
Azamethonium bromide: A bisquaternary ammonium compound used for its ganglionic blocking properties.
Pentolinium tartrate: A quaternary ammonium compound with similar ganglionic blocking activity.
Uniqueness
Pentamethonium iodide is unique in its specific structure, which allows it to effectively block ganglionic transmission. Its ability to produce a prolonged ganglionic block with fewer side effects compared to other ganglionic blocking agents makes it a valuable compound in medical and research applications .
Properties
CAS No. |
5482-80-4 |
|---|---|
Molecular Formula |
C11H28I2N2 |
Molecular Weight |
442.16 g/mol |
IUPAC Name |
trimethyl-[5-(trimethylazaniumyl)pentyl]azanium;diiodide |
InChI |
InChI=1S/C11H28N2.2HI/c1-12(2,3)10-8-7-9-11-13(4,5)6;;/h7-11H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
SRFSMBZBBSVMKO-UHFFFAOYSA-L |
Canonical SMILES |
C[N+](C)(C)CCCCC[N+](C)(C)C.[I-].[I-] |
Related CAS |
2365-25-5 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


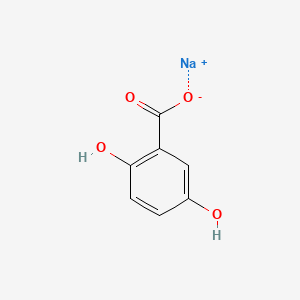

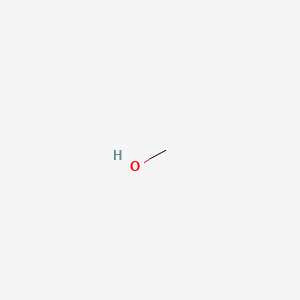
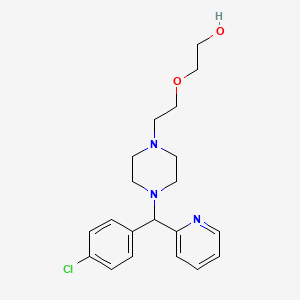
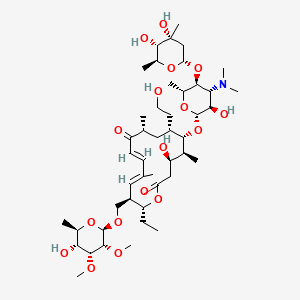
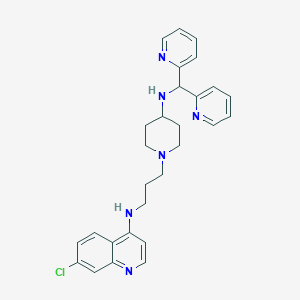
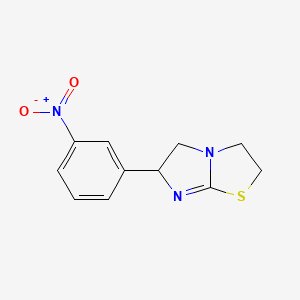
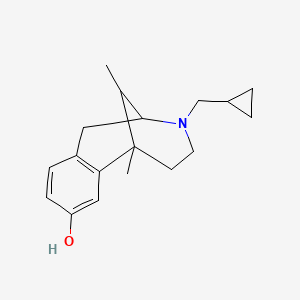

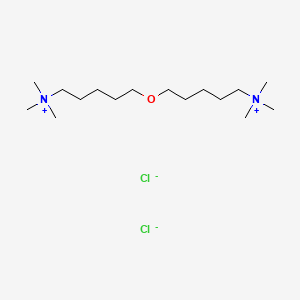
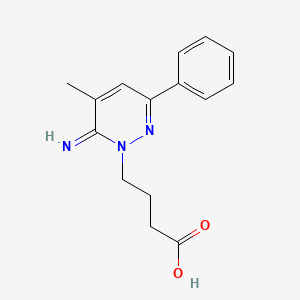
![(1S,4E,5'S,6S,6'S,8S,10R,11R,12S,14R,15S,16R,18Z,20E,22R,25S,27R,29R)-22-ethyl-7,11,14,15-tetrahydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,16,29-octamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione](/img/structure/B10858454.png)
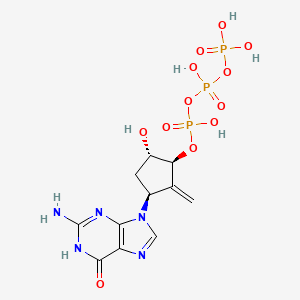
![[[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B10858465.png)
